molecular formula C12H19N3O2 B062782 Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate CAS No. 190189-67-4

Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate

Cat. No.: B062782
CAS No.: 190189-67-4
M. Wt: 237.3 g/mol
InChI Key: GTEMCAJNZKUBJY-UHFFFAOYSA-N
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Description

Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and an aminoethyl side chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the aminoethyl group is introduced to the pyridine ring. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

  • Tert-butyl (2-aminoethyl)carbamate
  • Tert-butyl (4-methylpyridin-2-yl)carbamate
  • Tert-butyl (2-piperidin-3-ylethyl)carbamate

Comparison: Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is unique due to the presence of both the pyridine ring and the aminoethyl side chain, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile in various chemical and biological applications .

Biological Activity

Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 278.31 g/mol

The structure includes a tert-butyl group, a pyridine ring, and an aminoethyl side chain, which contribute to its reactivity and biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Nucleophilic Substitution : The carbamate group in the compound is susceptible to nucleophilic substitution reactions, which may facilitate interactions with various biomolecules .
  • Receptor Interaction : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Inhibition of Enzymatic Activity : Research indicates that similar carbamate derivatives can inhibit specific enzymes, which could be relevant for therapeutic applications, particularly in neurodegenerative diseases .

In Vitro Studies

Recent studies have focused on the neuroprotective effects of related compounds in cellular models. For instance, a study demonstrated that a related compound exhibited moderate protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment .

Case Studies

  • Neuroprotective Effects : In a model simulating Alzheimer's disease, compounds structurally related to this compound showed significant reductions in amyloid plaque formation and inflammation markers such as TNF-α .
    Treatment GroupAmyloid Plaque PresenceTNF-α Levels
    ControlHighHigh
    Compound M4ModerateReduced
    GalantamineLowLower
  • Cytotoxicity Assays : In cytotoxicity assays using human cell lines, related carbamate compounds demonstrated varying degrees of apoptosis induction and cell cycle arrest, indicating their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stacks against other similar compounds:

Compound NameStructure FeaturesNotable Biological Activity
This compoundContains pyridine and aminoethyl groupsNeuroprotective properties
Tert-butyl (3-nitropyridin-4-yl)carbamateNitro-substituted pyridinePotential anti-cancer activity
Tert-butyl (4-amino-pyridin-3-carboxylic acid)Amino group instead of nitroUsed in drug development

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-8-9(4-6-13)5-7-14-10/h5,7-8H,4,6,13H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEMCAJNZKUBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622405
Record name tert-Butyl [4-(2-aminoethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190189-67-4
Record name tert-Butyl [4-(2-aminoethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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